Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenoxyethyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-phenoxyethyl bromide: This intermediate can be synthesized by reacting catechol with 1,2-dibromoethane in the presence of a base.
N-alkylation of piperidine: The 2-phenoxyethyl bromide is then reacted with 4-phenylpiperidine in the presence of a base to form the N-alkylated product.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
2-Phenoxyethanol: Shares the phenoxyethyl group but lacks the piperidine ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H27NO3 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 1-(2-phenoxyethyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H27NO3/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 |
InChI Key |
UHGVOIJOFSZPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCOC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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